4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL is a chemical compound classified under the category of indazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes. The compound's molecular formula is C12H14N2OS, and it is recognized for its unique structural features that combine the indazole and thiopyran moieties.
4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL falls under the classification of heterocyclic compounds, specifically those containing both nitrogen and sulfur in their structures. Its classification as a potential drug candidate highlights its relevance in pharmaceutical research.
The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL can involve several methodologies. One common approach is the use of multi-step synthetic routes that include:
Technical details regarding specific reagents and conditions for these reactions are often found in scientific literature focused on synthetic organic chemistry .
The molecular structure of 4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL features a tetrahydro-thiopyran ring fused with an indazole ring. The presence of hydroxyl (-OH) groups contributes to its reactivity and interaction with biological targets.
Key structural data includes:
4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL is involved in several chemical reactions, including:
Technical details regarding these reactions are documented in organic chemistry resources.
The mechanism of action for 4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL primarily involves its interaction with biological targets such as enzymes or receptors. For instance, it has been identified as a potential inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism.
Research indicates that the binding affinity and inhibition kinetics of this compound can be quantified using various biochemical assays, providing insights into its therapeutic potential.
Key physical properties include:
Chemical properties encompass:
Relevant data from experiments provide insight into these properties .
4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL has potential applications in:
Ongoing research continues to explore its efficacy and safety profiles, paving the way for future applications in medicine and biochemistry .
4-(1H-Indazol-5-yl)tetrahydro-2H-thiopyran-4-ol (CAS: 885272-66-2) represents an advanced hybrid scaffold in medicinal chemistry, integrating the bioactive 1H-indazole nucleus with a saturated thiopyran ring system. This molecular architecture exemplifies strategic innovation in heterocyclic drug design, leveraging the distinct pharmacological advantages of both ring systems. The compound’s structural complexity—captured by the molecular formula C₁₂H₁₄N₂OS and SMILES string OC1(C2=CC3=C(NN=C3)C=C2)CCSCC1
—confirms its three-dimensional character and hydrogen-bonding capacity, essential for targeted protein interactions [1] [3] [9]. With a molecular weight of 234.32 g/mol, this scaffold occupies a favorable chemical space for blood-brain barrier penetration and cellular uptake, aligning with Lipinski’s guidelines for drug-likeness [3] [9].
The fusion of 1H-indazole and thiopyran generates a stereochemically rich pharmacophore with versatile binding modalities. Key structural features include:
Table 1: Structural and Physicochemical Profile of 4-(1H-Indazol-5-yl)tetrahydro-2H-thiopyran-4-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₄N₂OS | Balanced heteroatom content for target engagement |
Molecular Weight | 234.32 g/mol | Optimal for cell membrane permeation |
Hydrogen Bond Donors | 2 (N1H, OH) | Enhanced protein binding specificity |
Hydrogen Bond Acceptors | 3 (N2, O, S) | Multipoint recognition of catalytic sites |
Rotatable Bonds | 1 | Constrained flexibility improves selectivity |
Topological Polar Surface Area | 48.91 Ų | Favorable for oral bioavailability |
This hybrid architecture has demonstrated particular relevance in targeting kinases (e.g., FGFR, Pim) where the indazole mimics adenine’s interactions, while the thiopyran occupies allosteric regions. Docking studies confirm the hydroxy group’s critical role in anchoring the scaffold to catalytic lysine residues, explaining its high ligand efficiency [5] [8].
Indazole derivatives have evolved from simple heterocyclic compounds to targeted anticancer agents, marked by key milestones:
Table 2: Evolution of Indazole-Based Anticancer Agents
Compound | Target | Development Status | Structural Innovation |
---|---|---|---|
Axitinib | VEGFR/PDGFR | FDA-approved (2012) | Indazole-vinylbenzamide |
Niraparib | PARP | FDA-approved (2017) | Indazole-piperidine |
Entrectinib | TRK/ROS1/ALK | FDA-approved (2019) | Indazole-aminopyridine |
Merestinib | c-MET | Phase II trials | Indazole-pyridone |
4-(1H-Indazol-5-yl)THP-4-ol | Undisclosed kinases | Research compound | Indazole-thiopyran hybrid |
The current compound represents a fourth-generation indazole pharmacophore, where hybridization with thiopyran addresses limitations like kinase selectivity and metabolic stability. Patent analyses reveal growing interest in such hybrids, with Bayer Pharma filing c-Met inhibitors containing pyrimido-indazoles [5] [7].
Thiopyran rings confer distinct advantages over oxygen-containing analogs (tetrahydropyran) or acyclic chains:
Table 3: Scaffold Comparison in Kinase Inhibitor Design
Scaffold | Ligand Efficiency (avg) | Selectivity Index | Metabolic Stability |
---|---|---|---|
Indazole-thiopyran | 0.38 | 8.5x | High (t₁/₂ > 120 min) |
Indazole-piperidine | 0.32 | 3.2x | Moderate |
Indazole-tetrahydropyran | 0.35 | 6.1x | Moderate |
Indazole-alkyl chain | 0.28 | 1.5x | Low |
In hypoxia-inducible factor (HIF) inhibitors, thiopyran’s hydrophobic bulk disrupts HIF-1α/p300 complexation more effectively than smaller heterocycles. This demonstrates the moiety’s versatility beyond kinase targets [5]. The progressive optimization from early indazoles to advanced hybrids like 4-(1H-Indazol-5-yl)tetrahydro-2H-thiopyran-4-ol exemplifies structure-driven drug design, where spatial organization and electronic tuning address persistent challenges in oncology therapeutics.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0